molecular formula C11H15N B1647286 2-Isopropylindoline

2-Isopropylindoline

Cat. No.: B1647286
M. Wt: 161.24 g/mol
InChI Key: GWNZOQHSRQLOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylindoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-6,8,11-12H,7H2,1-2H3

InChI Key

GWNZOQHSRQLOIF-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=CC=CC=C2N1

Canonical SMILES

CC(C)C1CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.6 ml of concentrated hydrochloric acid are added to a solution of 1.2 g of (R)-2-benzyloxy-1-(2-isopropyl-2,3-dihydroindol-1-yl)propan-1-one in 34 ml of absolute ethanol. The reaction mixture is microwave-heated at 120° C. for 1 hour, and is then cooled to ambient temperature and concentrated to dryness under reduced pressure. The residue is cooled in an ice bath and taken up in 200 ml of water, and then alkalinized with concentrated sodium hydroxide. The mixture is extracted with 2×150 ml of dichloromethane. The organic phases are combined, washed with 150 ml of water, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 70 g cartridge of 15-40 μm silica, elution being carried out with a 95/5 v/v cyclohexane/ethyl acetate mixture at a flow rate of 50 ml/min, and then on a 30 g cartridge of 15-40 μm silica, elution being carried out with pure cyclohexane and then with a 98/2 cyclohexane/ethyl acetate mixture, at a flow rate of 30 ml/min. 0.40 g of (−)-2-isopropylindoline is thus obtained in the form of a colorless oil, the characteristics of which are the following:
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
(R)-2-benzyloxy-1-(2-isopropyl-2,3-dihydroindol-1-yl)propan-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.6 ml of concentrated hydrochloric acid are added to a solution of 1.2 g of (R)-2-benzyloxy-1-(2-isopropyl-2,3-dihydroindol-1-yl)propan-1-one diastereoisomer (2) in 34 ml of absolute ethanol. The reaction mixture is microwave-heated at 120° C. for 1 hour, and is then cooled to ambient temperature and concentrated to dryness under reduced pressure. The residue is taken up in 100 ml of water and is then alkalinized with concentrated sodium hydroxide. The mixture is extracted with 2×120 ml of dichloromethane. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 70 g cartridge of 15-40 μm silica, elution being carried out with pure cyclohexane and then with a 95/5 v/v cyclohexane/ethyl acetate mixture at a flow rate of 50 ml/min, and then on a 30 g cartridge of 15-40 μm silica, elution being carried out with a 98/2 cyclohexane/ethyl acetate mixture, at a flow rate of 30 ml/min. 0.26 g of (+)-2-isopropylindoline is thus obtained in the form of a colorless oil, the characteristics of which are the following:
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
(R)-2-benzyloxy-1-(2-isopropyl-2,3-dihydroindol-1-yl)propan-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.65 g of sodium cyanoborohydride are gradually added to a solution of 5.0 g of 2-isopropylindole in 50 ml of acetic acid under argon cooled to a temperature of about 15° C. The reaction mixture is stirred at a temperature of about 15° C. for 2 hours and is then treated with 25 ml of water. It is then cooled to a temperature of about 5° C. and alkalinized by gradual addition of powdered sodium hydroxide. The reaction mixture is allowed to warm up to ambient temperature and is then stirred for 16 hours. The precipitate is filtered off through sintered glass and washed with 50 ml of water and then 50 ml of ethyl acetate. The filtrate is diluted with 50 ml of water and 70 ml of ethyl acetate and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 90 g cartridge of 15-40 μm silica, elution being carried out with a 95/5 v/v cyclohexane/ethyl acetate mixture, at a flow rate of 50 ml/min. 4.0 g of (±)-2-isopropylindoline are thus obtained in the form of a colorless oil which crystallizes into a white solid, the characteristics of which are the following:
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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